Foreword: Navigating the Landscape of Fluorinated Monomers
Foreword: Navigating the Landscape of Fluorinated Monomers
An In-Depth Technical Guide to the Chemical Properties of 1,4-Divinyloctafluorobutane for Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern materials science and drug discovery. The unique physicochemical properties imparted by fluorine, such as high thermal and chemical stability, low surface energy, and altered electronic characteristics, have led to the development of a vast array of high-performance materials and specialized chemical entities.[1][2] Among these, fluorinated dienes represent a versatile class of building blocks, offering dual points of reactivity for polymerization and cycloaddition reactions. This guide focuses on a key member of this family: 1,4-divinyloctafluorobutane. As a semi-fluorinated monomer, it presents a compelling combination of a rigid, electron-deficient perfluorinated core and reactive vinyl end groups. Understanding the nuances of its chemical behavior is paramount for harnessing its full potential in the design of novel fluoropolymers and complex molecular architectures. This document serves as a comprehensive technical resource, providing in-depth insights into the synthesis, properties, and reactivity of 1,4-divinyloctafluorobutane, grounded in established scientific principles and field-proven methodologies.
Molecular Architecture and Physicochemical Profile
1,4-Divinyloctafluorobutane, systematically named 3,3,4,4,5,5,6,6-octafluoroocta-1,7-diene, possesses a unique molecular structure that dictates its chemical personality. A central, highly fluorinated butane chain provides a rigid and chemically resistant core, while the terminal vinyl groups offer sites for a variety of chemical transformations.
Caption: Chemical structure of 1,4-divinyloctafluorobutane.
The high electronegativity of the fluorine atoms creates a strong inductive effect, withdrawing electron density from the carbon backbone. This electronic feature significantly influences the reactivity of the adjacent vinyl groups.
Table 1: Physicochemical Properties of 1,4-Divinyloctafluorobutane
| Property | Value | Source |
| IUPAC Name | 3,3,4,4,5,5,6,6-octafluoroocta-1,7-diene | N/A |
| CAS Number | 678-65-9 | N/A |
| Molecular Formula | C₈H₆F₈ | N/A |
| Molecular Weight | 254.12 g/mol | N/A |
| Boiling Point | 123 °C | N/A |
| Density | 1.329 g/cm³ | N/A |
| Refractive Index | 1.335 | N/A |
Synthesis of α,ω-Divinylperfluoroalkanes: A Representative Protocol
Conceptual Workflow for the Synthesis of α,ω-Divinylperfluoroalkanes
Caption: Generalized workflow for α,ω-divinylperfluoroalkane synthesis.
Detailed Experimental Protocol: Synthesis of a Representative α,ω-Divinylperfluoroalkane
This protocol is adapted from general procedures for the vinylation of perfluoroalkyl iodides.
Objective: To synthesize an α,ω-divinylperfluoroalkane via a Grignard reaction.
Materials:
-
1,n-Diiodoperfluoroalkane (e.g., 1,4-diiodooctafluorobutane)
-
Magnesium turnings
-
Vinyl bromide or vinyl chloride
-
Anhydrous tetrahydrofuran (THF)
-
Iodine (for initiation)
-
Anhydrous diethyl ether
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
-
Standard glassware for inert atmosphere reactions (Schlenk line, argon or nitrogen)
Procedure:
-
Grignard Reagent Preparation:
-
In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and magnetic stirrer, place magnesium turnings.
-
Add a small crystal of iodine to the flask.
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Add a small amount of a solution of vinyl bromide in anhydrous THF to the dropping funnel and add a few drops to the magnesium.
-
Initiate the reaction by gentle heating. The disappearance of the iodine color indicates the start of the Grignard formation.
-
Once the reaction has initiated, add the remaining vinyl bromide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure complete formation of the vinylmagnesium bromide.
-
-
Coupling Reaction:
-
In a separate, flame-dried Schlenk flask under an inert atmosphere, dissolve the 1,n-diiodoperfluoroalkane in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the prepared vinylmagnesium bromide solution to the diiodoperfluoroalkane solution via a cannula.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel to yield the pure α,ω-divinylperfluoroalkane.
-
Causality Behind Experimental Choices:
-
Inert Atmosphere: Grignard reagents are highly reactive towards oxygen and moisture. The use of a Schlenk line and anhydrous solvents is critical to prevent the decomposition of the vinylmagnesium bromide.
-
Iodine Crystal: The small amount of iodine acts as an initiator for the Grignard reaction by activating the magnesium surface.
-
Slow Addition at Low Temperature: The reaction between the Grignard reagent and the diiodoperfluoroalkane is exothermic. Slow addition at 0 °C helps to control the reaction rate and prevent side reactions.
-
Aqueous Ammonium Chloride Quench: This provides a mild acidic workup to hydrolyze any remaining Grignard reagent without causing significant degradation of the product.
Spectroscopic Characterization
Table 2: Predicted Spectroscopic Data for 1,4-Divinyloctafluorobutane
| Technique | Predicted Chemical Shifts (δ) / Wavenumbers (cm⁻¹) | Key Features and Interpretation |
| ¹H NMR | 5.5 - 6.5 ppm | Complex multiplets in the vinyl region, characteristic of CH₂=CH- protons. |
| ¹⁹F NMR | -110 to -130 ppm | Multiple signals corresponding to the non-equivalent CF₂ groups in the perfluorinated chain. The chemical shifts are influenced by the proximity to the vinyl groups.[5] |
| ¹³C NMR | 110 - 140 ppm (sp²) 105 - 125 ppm (sp³) | Signals for the vinyl carbons and the highly deshielded carbons of the perfluorinated chain. |
| FTIR | ~3090 cm⁻¹ (=C-H stretch) ~1640 cm⁻¹ (C=C stretch) 1100 - 1300 cm⁻¹ (C-F stretch) | Strong C-F stretching bands are characteristic of fluorinated compounds. The presence of vinyl groups is confirmed by the =C-H and C=C stretching vibrations. |
| Mass Spec. | M⁺ at m/z 254 | The molecular ion peak may be observed, along with characteristic fragmentation patterns involving the loss of fluorine and fragmentation of the perfluoroalkyl chain. |
Chemical Reactivity and Applications
The dual reactivity of the vinyl groups in 1,4-divinyloctafluorobutane makes it a valuable monomer for the synthesis of advanced fluoropolymers and a building block in organic synthesis.
Polymerization
1,4-Divinyloctafluorobutane can undergo polymerization through its vinyl groups to form cross-linked fluoropolymers with high thermal and chemical resistance.[6] Free-radical polymerization is a common method for such monomers.
Illustrative Polymerization Scheme
Caption: Free-radical polymerization of 1,4-divinyloctafluorobutane.
The resulting polymers are expected to exhibit excellent thermal stability, chemical inertness, and low surface energy, making them suitable for applications in high-performance coatings, seals, and membranes.[2][7]
Cycloaddition Reactions
The vinyl groups of 1,4-divinyloctafluorobutane can participate in cycloaddition reactions, such as Diels-Alder reactions, to form complex cyclic and polycyclic structures. The electron-withdrawing nature of the perfluoroalkyl chain can influence the reactivity of the diene system.
Illustrative Diels-Alder Reaction
Caption: Diels-Alder reaction involving 1,4-divinyloctafluorobutane.
This reactivity opens avenues for the synthesis of highly functionalized and structurally complex fluorinated molecules for applications in medicinal chemistry and materials science.
Safety and Handling
Fluorinated monomers should be handled with care in a well-ventilated fume hood.[8][9] Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Upon heating, fluoropolymers can release toxic decomposition products, and therefore, thermal processing should be conducted with adequate ventilation.[1]
Conclusion and Future Outlook
1,4-Divinyloctafluorobutane stands as a promising monomer and building block in the realm of fluorinated materials. Its unique combination of a stable perfluorinated core and reactive vinyl groups provides a platform for the development of novel polymers with exceptional properties. While further research is needed to fully elucidate its reaction scope and to develop more efficient synthetic routes, the foundational chemical principles outlined in this guide provide a strong framework for its exploration and application. The continued investigation of such fluorinated dienes will undoubtedly lead to advancements in materials science, with potential impacts on industries ranging from aerospace to biomedical devices.
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